An In-Depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzoyl Chloride
An In-Depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-methyl-5-(trifluoromethyl)benzoyl chloride, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols to support your research and development endeavors.
Introduction: The Significance of a Fluorinated Benzoyl Chloride
2-Methyl-5-(trifluoromethyl)benzoyl chloride, identified by its CAS Number 261952-08-3, is an acyl chloride derivative of benzoic acid.[1] Its structure, featuring both a methyl and a trifluoromethyl group on the aromatic ring, makes it a valuable intermediate for introducing these specific moieties into larger, more complex molecules. The presence of the trifluoromethyl (CF3) group is particularly noteworthy. This group is a bioisostere of several functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, trifluoromethylated building blocks are of high interest in the design and synthesis of novel pharmaceuticals.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The key properties of 2-methyl-5-(trifluoromethyl)benzoyl chloride are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 261952-08-3 | [2][3] |
| Molecular Formula | C₉H₆ClF₃O | [3] |
| Molecular Weight | 222.59 g/mol | [3] |
| Appearance | Solid | |
| SMILES | O=C(Cl)C1=CC(C(F)(F)F)=CC=C1C | |
| InChI | 1S/C9H6ClF3O/c1-5-2-3-6(9(11,12)13)4-7(5)8(10)14/h2-4H,1H3 |
Synthesis of 2-Methyl-5-(trifluoromethyl)benzoyl Chloride
The most common and direct method for the synthesis of 2-methyl-5-(trifluoromethyl)benzoyl chloride is the chlorination of its corresponding carboxylic acid, 2-methyl-5-(trifluoromethyl)benzoic acid. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation due to the clean reaction profile, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.
Experimental Protocol: Synthesis from 2-Methyl-5-(trifluoromethyl)benzoic Acid
This protocol is adapted from a general procedure for the synthesis of benzoyl chlorides from benzoic acids.
Materials:
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2-Methyl-5-(trifluoromethyl)benzoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous toluene (or another inert solvent like dichloromethane)
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Dry glassware
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Magnetic stirrer and heating mantle
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Reflux condenser with a drying tube (e.g., filled with calcium chloride)
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Rotary evaporator
Procedure:
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Reaction Setup: In a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-5-(trifluoromethyl)benzoic acid. The flask should be under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
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Addition of Solvent: Add anhydrous toluene to the flask to dissolve or suspend the carboxylic acid.
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Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the reaction mixture at room temperature with stirring. The addition should be done in a well-ventilated fume hood as SO₂ and HCl gases will be evolved.
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Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature with stirring. The progress of the reaction can be monitored by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
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Purification: The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, the crude product can be co-evaporated with anhydrous toluene. The resulting crude 2-methyl-5-(trifluoromethyl)benzoyl chloride can often be used directly in the next step without further purification. If higher purity is required, vacuum distillation can be performed.
Causality Behind Experimental Choices:
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Anhydrous Conditions: Acyl chlorides are highly reactive towards water, hydrolyzing back to the corresponding carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
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Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride.
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Reflux: Heating the reaction to reflux increases the reaction rate, ensuring a timely completion of the conversion.
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Fume Hood: Thionyl chloride is corrosive and toxic, and the reaction evolves noxious gases (SO₂ and HCl). Therefore, the entire procedure must be performed in a well-ventilated fume hood.
Diagram of Synthesis Workflow:
Caption: Synthesis of 2-methyl-5-(trifluoromethyl)benzoyl chloride.
Reactivity and Chemical Behavior
The reactivity of 2-methyl-5-(trifluoromethyl)benzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon. The presence of the electron-withdrawing chlorine and trifluoromethyl groups further enhances this electrophilicity, making it highly susceptible to nucleophilic attack.
Nucleophilic Acyl Substitution:
The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The chloride ion is an excellent leaving group, and its departure reforms the carbonyl double bond, resulting in the substitution product.
Diagram of General Nucleophilic Acyl Substitution:
Caption: General mechanism of nucleophilic acyl substitution.
Common nucleophiles that react with 2-methyl-5-(trifluoromethyl)benzoyl chloride include:
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Water: Hydrolysis to form 2-methyl-5-(trifluoromethyl)benzoic acid.
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Alcohols: Esterification to form the corresponding esters.
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Amines: Amidation to form amides.
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Carboxylates: Formation of anhydrides.
Applications in Research and Development
The unique structural features of 2-methyl-5-(trifluoromethyl)benzoyl chloride make it a valuable building block in several areas of chemical research and development.
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Pharmaceutical Synthesis: The trifluoromethyl group is a key pharmacophore in many modern drugs. Introducing this moiety via 2-methyl-5-(trifluoromethyl)benzoyl chloride can lead to the synthesis of novel compounds with improved pharmacological profiles. These may include enzyme inhibitors, receptor antagonists, or other biologically active molecules.
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Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group can enhance the efficacy of pesticides and herbicides. This building block can be used to synthesize new agrochemicals with improved potency and environmental stability.
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Materials Science: The incorporation of fluorinated groups can impart unique properties to polymers and other materials, such as increased thermal stability, chemical resistance, and altered optical properties. 2-Methyl-5-(trifluoromethyl)benzoyl chloride can be used as a monomer or a modifying agent in the synthesis of specialty polymers.
Safety and Handling
As with all acyl chlorides, 2-methyl-5-(trifluoromethyl)benzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
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Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents. An inert atmosphere (e.g., nitrogen) is recommended for long-term storage.
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Spills: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills, as this will lead to a vigorous reaction and the release of HCl gas.
Spectroscopic Characterization
While a comprehensive, publicly available dataset for 2-methyl-5-(trifluoromethyl)benzoyl chloride is not readily found in the scientific literature, a chemical supplier, Echemi, indicates that the H-NMR and LC-MS data are consistent with the structure, and the IR spectrum should align with a reference standard.[4] The expected spectral features are outlined below based on the known characteristics of similar compounds.
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. The aromatic protons will likely appear as complex multiplets in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the methyl and trifluoromethyl substituents. The methyl protons should appear as a singlet in the upfield region (δ 2.0-3.0 ppm).
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically in the range of δ 165-175 ppm), the aromatic carbons (δ 120-140 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and the methyl carbon (δ 15-25 ppm).
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IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1750-1800 cm⁻¹. Other characteristic bands will include C-Cl stretching and absorptions associated with the aromatic ring and the C-F bonds of the trifluoromethyl group.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the chlorine atom and the carbonyl group.
Conclusion
2-Methyl-5-(trifluoromethyl)benzoyl chloride is a versatile and highly reactive chemical intermediate with significant potential in drug discovery, agrochemical synthesis, and materials science. Its synthesis from the corresponding carboxylic acid is straightforward, and its reactivity is well-defined. By understanding its properties and handling requirements, researchers can effectively utilize this valuable building block to create novel and functional molecules.
References
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PubChem. 2-(Trifluoromethyl)benzoyl chloride. [Link]
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NIST. 4-(Trifluoromethyl)benzoyl chloride. [Link]
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NIST. 2-(Trifluoromethyl)benzoyl chloride. [Link]
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LookChem. Cas 261952-08-3,2-METHYL-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE. [Link]
- Google Patents. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.
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ResearchGate. An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. [Link]
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Supporting Information. 4. [Link]
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African Rock Art. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. [Link]
- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Google Patents. US4500471A - Preparation of trifluoromethyl-benzoyl halides.
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ChemBK. 2-fluoro-5-(trifluoromethyl)benzoyl chloride. [Link]
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National Institutes of Health. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. [Link]
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Beilstein Journal of Organic Chemistry. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. [Link]
